The synthesis of p97-IN-17 involves multiple steps that focus on creating derivatives with high specificity for the p97 ATPase. One approach includes using structure-activity relationship studies to optimize compounds through chemical modifications. For instance, N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives have been explored as potential covalent inhibitors .
Technical details regarding synthesis often include:
The molecular structure of p97-IN-17 can be analyzed through high-resolution techniques such as cryogenic electron microscopy. The structure reveals a complex arrangement where the compound binds at an interface between different domains of the p97 protein, specifically between the D1 and D2 ATPase domains. This interaction is crucial for understanding how p97-IN-17 modulates ATPase activity .
Key structural data includes:
The chemical reactions involving p97-IN-17 primarily focus on its interaction with the p97 ATPase. The binding of this inhibitor leads to alterations in the enzymatic activity of p97, which can be studied through various biochemical assays.
Technical details include:
The mechanism by which p97-IN-17 exerts its effects involves allosteric inhibition. Upon binding to an allosteric site on the p97 protein, it induces conformational changes that disrupt normal ATPase activity. This process can be characterized by:
The physical and chemical properties of p97-IN-17 are essential for understanding its behavior in biological systems.
Key properties include:
Relevant data may include experimental measurements from solubility studies or stability assays.
p97-IN-17 has significant potential applications in scientific research and therapeutic development. Its ability to inhibit p97 makes it a candidate for:
p97/VCP (Valosin-Containing Protein) is a type II AAA+ (ATPases Associated with Diverse Cellular Activities) ATPase that forms a homohexameric complex with two stacked rings: a D1 ring involved in structural stability and nucleotide sensing, and a D2 ring responsible for primary ATP hydrolysis. Each monomer comprises three domains: (i) an N-terminal domain (NTD) that recruits cofactors and substrates, (ii) the D1 ATPase domain, and (iii) the C-terminal D2 ATPase domain [2] [4]. The NTD adopts conformational states ("up" or "down") depending on nucleotide binding (ATP vs. ADP), which regulates cofactor engagement. Key structural features include:
Table 1: Structural Domains of p97/VCP Monomer
Domain | Residue Range | Key Motifs | Function |
---|---|---|---|
N-terminal (NTD) | 1–187 | VIM/UBX binding groove | Cofactor recruitment |
D1 AAA+ domain | 209–460 | Walker A/B, Sensor 1/2 | Nucleotide sensing |
D2 AAA+ domain | 481–763 | Arginine finger, PL1 (WFG) | ATP hydrolysis, substrate unfolding |
C-terminal tail | 764–806 | PUB-domain binding site | Adaptor recruitment |
The ATPase cycle of p97 involves coordinated conformational changes across its D1 and D2 rings. ATP binding triggers NTD "up" positioning, facilitating substrate engagement. Subsequent ATP hydrolysis generates mechanical force via pore loop movements, extracting ubiquitinated proteins from complexes or membranes [3] [9]. Key steps include:
p97 dysfunction is implicated in neurodegenerative disorders (IBMPFD, ALS) and cancers due to disrupted protein homeostasis:
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